UNC2250

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

UNC2250は、Mer受容体型チロシンキナーゼの強力かつ選択的な阻害剤です。この化合物は、Merリン酸化を高い特異性で阻害する能力により、科学研究で大きな可能性を示しています。Mer受容体型チロシンキナーゼは、AxlとTyro3を含むTAMファミリーに属しています。 これらのキナーゼは、細胞生存、増殖、免疫調節などの様々な細胞プロセスで重要な役割を果たしています .

科学的研究の応用

UNC2250 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the Mer receptor tyrosine kinase and its role in various chemical reactions.

Biology: Employed in cell-based assays to investigate the biological functions of the Mer receptor and its involvement in cellular processes such as apoptosis and proliferation.

Medicine: Explored as a potential therapeutic agent for diseases involving abnormal Mer receptor activity, such as cancer and inflammatory disorders.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting the Mer receptor

作用機序

UNC2250は、Mer受容体型チロシンキナーゼを選択的に阻害することで効果を発揮します。そのメカニズムには以下が含まれます。

ATP結合部位への結合: this compoundは、Mer受容体のATP結合部位に結合し、ATPの結合を阻止し、受容体のキナーゼ活性を阻害します。

リン酸化の阻害: ATP結合を遮断することで、this compoundはMer受容体および下流のシグナル伝達経路のリン酸化を阻害します。

細胞プロセスの調節: この阻害は、細胞生存、増殖、免疫応答などの様々な細胞プロセスを調節することにつながります

類似の化合物との比較

This compoundは、他の類似の化合物と比較して、Mer受容体型チロシンキナーゼに対する高い選択性で独自性があります。類似の化合物の例を以下に示します。

Axl阻害剤: これらの化合物は、TAMファミリーの別のメンバーであるAxl受容体型チロシンキナーゼを標的としています。

Tyro3阻害剤: これらの化合物は、TAMファミリーのメンバーでもあるTyro3受容体型チロシンキナーゼを阻害します.

This compoundの独自性

選択性: this compoundは、AxlおよびTyro3阻害剤と比較して、Mer受容体に対するはるかに高い選択性を持ち、Mer特異的な経路を研究するための貴重なツールとなっています。

生化学分析

Biochemical Properties

UNC2250 is a highly selective inhibitor of Mer receptor tyrosine kinase, with an IC50 value of 1.7 nM . It exhibits a high degree of selectivity over related kinases such as Axl and Tyro3, with IC50 values of 100 nM and 270 nM, respectively . This compound reduces endogenous Mer phosphorylation levels and blocks ligand-stimulated activation of chimeric EGFR-Mer in cells . This compound interacts with various enzymes and proteins, including MerTK, and inhibits its phosphorylation, thereby affecting downstream signaling pathways .

Cellular Effects

This compound has been shown to significantly impact various cellular processes. In mantle cell lymphoma (MCL) cells, this compound inhibits proliferation and invasion, induces G2/M phase arrest, and promotes apoptosis . It also sensitizes MCL cells to chemotherapeutic agents such as vincristine and doxorubicin . In inflammatory responses, this compound inhibits the infiltration of neutrophils and monocytes into the lungs and reduces reactive oxygen species (ROS) production in LPS-induced acute lung injury (ALI) models . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of Mer receptor tyrosine kinase. By binding to the ATP-binding site of MerTK, this compound prevents the phosphorylation and activation of MerTK, thereby inhibiting downstream signaling pathways such as the AKT and p38 pathways . This inhibition leads to reduced cell proliferation, increased apoptosis, and enhanced sensitivity to chemotherapeutic agents . Additionally, this compound blocks ligand-dependent phosphorylation of chimeric EGFR-Mer, further demonstrating its specificity and effectiveness .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and pharmacokinetic properties, with a moderate half-life, clearance, and volume of distribution . Long-term studies in MCL-cell-derived xenograft models have shown that this compound delays disease progression and induces apoptosis in cancer cells . The effects of this compound may vary depending on the duration of treatment and the specific cellular context.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. In MCL-cell-derived xenograft mouse models, a dose of 75 mg/kg of this compound produced approximately 50% inhibition of tumor growth relative to the vehicle-treated group . Higher doses may lead to increased efficacy but also pose a risk of toxicity and adverse effects. It is crucial to determine the optimal dosage to balance therapeutic benefits and potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with Mer receptor tyrosine kinase. By inhibiting MerTK, this compound affects the phosphorylation status of downstream signaling molecules, thereby modulating various cellular processes . The compound’s metabolic stability and bioavailability are essential factors in its effectiveness as a therapeutic agent .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It exhibits good solubility and bioavailability, allowing it to effectively reach its target sites . The compound’s distribution is influenced by its interaction with transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with Mer receptor tyrosine kinase and inhibits its activity . This localization is crucial for its function, as it allows the compound to effectively modulate MerTK signaling pathways. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments, enhancing its therapeutic potential .

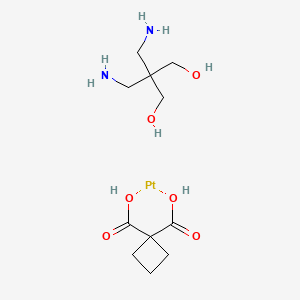

準備方法

合成経路と反応条件

UNC2250の合成は、ピリミジンコア構造の調製から始まる複数のステップを伴います。主要なステップには以下が含まれます。

ピリミジンコアの形成: これは、適切なアルデヒドとアミンを制御された条件下で縮合反応させることで達成されます。

置換反応: 様々な置換基は、求核置換反応によってピリミジンコアに導入されます。

最終的な組み立て: 最終的な化合物は、置換されたピリミジンをシクロヘキサノール誘導体とカップリングすることで組み立てられます.

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収量と純度を最大化するように反応条件を最適化することが含まれます。重要な考慮事項には以下が含まれます。

反応温度と時間: これらのパラメータは、反応を完全に完了させ、副生成物を最小限に抑えるために慎重に制御されます。

化学反応の分析

反応の種類

UNC2250は、主に以下のタイプの反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴い、多くの場合、酸化剤によって促進されます。

還元: 酸化の反対で、この反応は水素の付加または酸素の除去を伴います。

一般的な試薬と条件

酸化剤: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元剤: 一般的な還元剤には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどがあります。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、this compoundの酸化は、ヒドロキシル化誘導体の形成につながる可能性があり、一方、還元は脱酸素化生成物を生成する可能性があります .

科学研究への応用

This compoundは、以下を含む幅広い科学研究用途を持っています。

化学: Mer受容体型チロシンキナーゼとその様々な化学反応における役割を研究するためのツール化合物として使用されます。

生物学: アポトーシスや増殖などの細胞プロセスにおけるMer受容体の生物学的機能とその関与を調査するために、細胞ベースのアッセイで使用されます。

医学: 癌や炎症性疾患などの異常なMer受容体活性を伴う疾患に対する潜在的な治療薬として検討されています。

類似化合物との比較

UNC2250 is unique in its high selectivity for the Mer receptor tyrosine kinase compared to other similar compounds. Some similar compounds include:

Axl inhibitors: These compounds target the Axl receptor tyrosine kinase, another member of the TAM family.

Tyro3 inhibitors: These compounds inhibit the Tyro3 receptor tyrosine kinase, also part of the TAM family.

Uniqueness of this compound

Selectivity: this compound has a much higher selectivity for the Mer receptor compared to Axl and Tyro3 inhibitors, making it a valuable tool for studying Mer-specific pathways.

Potency: The compound exhibits potent inhibitory activity with an IC50 value of 1.7 nM for the Mer receptor.

特性

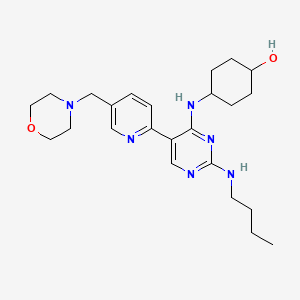

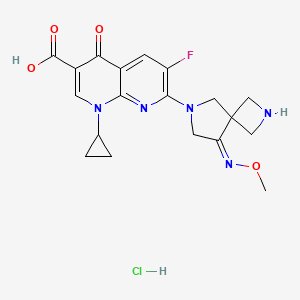

IUPAC Name |

4-[[2-(butylamino)-5-[5-(morpholin-4-ylmethyl)pyridin-2-yl]pyrimidin-4-yl]amino]cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N6O2/c1-2-3-10-25-24-27-16-21(23(29-24)28-19-5-7-20(31)8-6-19)22-9-4-18(15-26-22)17-30-11-13-32-14-12-30/h4,9,15-16,19-20,31H,2-3,5-8,10-14,17H2,1H3,(H2,25,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYSSKFCQHXOBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C3=NC=C(C=C3)CN4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of UNC2250 and how does it impact downstream signaling?

A: this compound is a selective inhibitor of the Mer tyrosine kinase (MerTK) []. It binds to MerTK and prevents its activation by the ligand Gas6. This inhibition disrupts downstream signaling pathways associated with cell survival, proliferation, migration, and inflammation. For example, in human umbilical vein endothelial cells (HUVECs), this compound blocked the Gas6-induced downregulation of thrombomodulin and upregulation of plasminogen activator inhibitor type-1 (PAI-1) [].

Q2: What is the impact of this compound on inflammatory responses in acute lung injury (ALI)?

A: In mouse models of LPS-induced ALI, this compound administration significantly reduced neutrophil and monocyte infiltration into the lungs []. This was accompanied by a decrease in lung damage and reactive oxygen species (ROS) production, suggesting a protective effect against inflammation.

Q3: How does this compound affect platelet aggregation and endothelial dysfunction in the context of graft-versus-host disease (GVHD)?

A: Research indicates that elevated Gas6 levels contribute to endothelial damage and thrombotic microangiopathy (TMA) associated with GVHD []. This compound was shown to suppress platelet aggregation induced by both exogenous Gas6 and collagen []. Additionally, it inhibited the Gas6-mediated downregulation of thrombomodulin and upregulation of adhesion molecules (ICAM-1 and VCAM-1) in HUVECs, suggesting a protective effect against endothelial dysfunction [].

Q4: Has this compound demonstrated efficacy in in vivo models of GVHD and TMA?

A: Yes, in mouse models of allogeneic hematopoietic stem cell transplantation (allo-HSCT), this compound administration significantly reduced hepatic GVHD and TMA formation in the liver and kidney []. These findings suggest its potential as a therapeutic agent for TMA associated with GVHD.

Q5: Are there any known structure-activity relationships (SAR) for this compound and its analogues?

A: While detailed SAR studies for this compound are not extensively discussed in the provided abstracts, it is known that the compound's design was based on a pseudo-ring replacement strategy targeting the Mer kinase active site []. This suggests that specific structural features of this compound, such as the pyridinepyrimidine core, are crucial for its potency and selectivity.

Q6: What are the potential implications of this compound's selectivity for MerTK in a therapeutic context?

A: this compound exhibits high selectivity for MerTK over other kinases []. This selectivity is crucial for minimizing off-target effects and enhancing its safety profile as a potential therapeutic agent.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)

![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)

![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)

![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)